molecular formula C10H11BrN2O4 B1425406 Methyl 2-[(5-bromo-2-nitrophenyl)(methyl)amino]acetate CAS No. 1496175-92-8

Methyl 2-[(5-bromo-2-nitrophenyl)(methyl)amino]acetate

Cat. No. B1425406
M. Wt: 303.11 g/mol
InChI Key: ZRDSRMYDADGYJZ-UHFFFAOYSA-N
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Description

“Methyl 2-[(5-bromo-2-nitrophenyl)(methyl)amino]acetate” is a chemical compound with the CAS Number: 1496175-92-8. It has a molecular weight of 303.11 and its IUPAC name is methyl [5-bromo (methyl)-2-nitroanilino]acetate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11BrN2O4/c1-12(6-10(14)17-2)9-5-7(11)3-4-8(9)13(15)16/h3-5H,6H2,1-2H3 . This provides a standardized way to represent the compound’s structure using text.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as boiling point are not specified in the search results.

Scientific Research Applications

Kinetic Studies in Chemical Reactions

Methyl 2-[(5-bromo-2-nitrophenyl)(methyl)amino]acetate, similar to p-nitrophenyl acetate, is often used in kinetic studies of chemical reactions. For example, the kinetics of reactions involving p-nitrophenyl acetate with various compounds have been extensively investigated to understand reaction mechanisms and rates (Konakahara et al., 1988).

Synthesis of Medicinal Compounds

Compounds like methyl 2-[(5-bromo-2-nitrophenyl)(methyl)amino]acetate play a critical role in the synthesis of various medicinal compounds. They have been used in the synthesis of antimalarial agents and other drugs demonstrating significant efficacy in treating various diseases (Werbel et al., 1986).

Reactivity and Interaction Studies

Studies on the reactivity of compounds like methyl 2-[(5-bromo-2-nitrophenyl)(methyl)amino]acetate with different amino and imidazole groups provide insights into chemical bonding and interaction mechanisms (Boschcov et al., 1982).

Herbicidal Activity

The compound's analogs have been examined for their herbicidal activities. Studies on different geometrical isomers of related compounds have shown their efficacy in controlling broadleaf weeds, contributing to advancements in agricultural chemistry (Hayashi & Kouji, 1990).

Synthesis of Chelate Polymers

Methyl 2-[(5-bromo-2-nitrophenyl)(methyl)amino]acetate and its derivatives are used in the synthesis of chelate polymers, which have various applications in material science, including thermal, optical, electrochemical, and morphological properties analysis (Kaya & Aydın, 2011).

Investigation of Polymorphic Motifs

The compound's structural analogs have been studied for their polymorphism, contributing significantly to the understanding of crystal growth and design. These studies are crucial in pharmaceuticals and materials science (Lutker et al., 2008).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 2-(5-bromo-N-methyl-2-nitroanilino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O4/c1-12(6-10(14)17-2)9-5-7(11)3-4-8(9)13(15)16/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDSRMYDADGYJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)OC)C1=C(C=CC(=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(5-bromo-2-nitrophenyl)(methyl)amino]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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